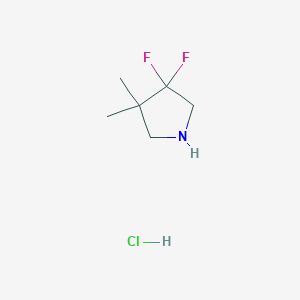

3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

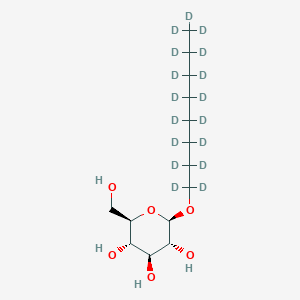

An efficient synthesis of a closely related compound, 3,3-difluoropyrrolidine hydrochloride, is reported in one of the papers . The synthesis begins with commercially available 2-chloro-2,2-difluoroacetic acid and proceeds through a seven-step process. This includes a telescoped process to produce N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide, followed by reductive nitromethylation, catalytic hydrogenation/cyclization, and borane reduction to yield the target compound in good yield and purity.

Molecular Structure Analysis

While the molecular structure of 3,3-difluoro-4,4-dimethylpyrrolidine hydrochloride is not directly analyzed, related structures such as the pyridinium salts with fluorous side chains are characterized using single-crystal X-ray diffraction techniques . These salts exhibit interesting hydrogen bonding and fluorous interactions, which could be relevant when considering the structural properties of similar fluorinated pyrrolidine compounds.

Chemical Reactions Analysis

The papers discuss various reactions involving fluorinated heterocyclic compounds. For instance, perfluoro-3,4-dimethylhexa-2,4-diene reacts with primary aromatic amines to yield pyrrole and pyrroloquinoline derivatives . Additionally, the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine using potassium fluoride as a fluorination agent is described, which provides insights into the fluor

Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Biologically Active Compounds

3,3-Difluoropyrrolidine hydrochloride is a key synthon in the synthesis of biologically active compounds. A fluorination-free synthesis method, starting from commercially available materials, yields 3,3-difluoropyrrolidine hydrochloride with high purity, demonstrating its utility in organic synthesis (Wei, Makowski, & Rutherford, 2012).

Production of Fluorinated Compounds

The synthesis of fluorinated piperidines, which are valuable in agrochemical and pharmaceutical chemistry, involves the use of 3,3-difluoro-4,4-dimethylpyrrolidine hydrochloride. This process includes deoxofluorination and selective deprotection, showcasing the compound's role in producing functionally diverse fluorinated structures (Surmont et al., 2009).

Material Science and Chemistry Applications

Anion Receptors and Sensors

Fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, using 3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride as a building block, act as neutral anion receptors. These compounds exhibit enhanced affinity for anions like fluoride and chloride, with potential application in naked-eye sensors for phosphate anion detection (Anzenbacher et al., 2000).

Photophysical Properties in Luminescent Materials

Heteroleptic cationic Ir(III) complexes, incorporating the compound, display fluorescence-phosphorescence dual-emission and aggregation-induced emission properties. These properties are significant for designing smart luminescent materials, with applications in data security protection (Song et al., 2016).

Polymer Science Applications

- Polyimide Synthesis: Polyimides synthesized from fluorine-containing crystalline diamines, which could involve 3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride, show excellent solubility, good thermal stability, and mechanical properties. These materials have potential applications in areas requiring materials with low dielectric constants and high optical transparency (Yang et al., 2006).

Catalysis Applications

- Catalytic Hydrodefluorination: The compound may be involved in the catalytic hydrodefluorination of polyfluorinated compounds, as demonstrated in studies involving similar fluorine-containing structures. This process is crucial for the conversion of highly fluorinated compounds to less fluorinated or non-fluorinated derivatives (Beltrán et al., 2011).

Pharmaceutical Research Applications

- Building Block in Medicinal Chemistry: 3,3-Difluoropyrrolidin-4-ol, related to 3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride, is identified as a valuable building block in medicinal chemistry. Its synthesis routes highlight its potential in the development of new pharmaceuticals (Si et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

3,3-difluoro-4,4-dimethylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-5(2)3-9-4-6(5,7)8;/h9H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWZMOPPPCZLKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1(F)F)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride | |

CAS RN |

2253638-76-3 |

Source

|

| Record name | 3,3-difluoro-4,4-dimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B3000202.png)

![(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone](/img/structure/B3000206.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3000210.png)

![4-methoxy-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3000211.png)